1-Isocyano-2-(trifluoromethyl)benzene
Description
1-Isocyano-2-(trifluoromethyl)benzene (CAS: 139032-23-8, CID: 58295752) is an organofluorine compound with the molecular formula C₉H₆F₃NO. Its structure comprises a benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position and an isocyano (-NC) group at the para position (SMILES: C1=CC=C(C(=C1)CN=C=O)C(F)(F)F) . The compound is synthesized via methods such as transition-metal-free intramolecular hydrofunctionalization of alkynes or as a convertible isocyanide in multicomponent reactions (MCRs) like the Ugi reaction .
Key properties include:
- Molecular Weight: 201.15 g/mol (C₉H₆F₃NO) .
- Spectroscopic Data: ¹H NMR (CDCl₃) δ 3.59–3.48 (m, 2H), 2.83–2.72 (m, 2H), 1.23 (t, J = 7.4 Hz, 3H); HRMS confirms the molecular ion .
- Applications: Used in stereoselective synthesis of natural products (e.g., Omuralide) and as a building block for heterocyclic frameworks .
Properties
CAS No. |
105359-81-7 |
|---|---|
Molecular Formula |
C8H4F3N |
Molecular Weight |
171.12 g/mol |
IUPAC Name |
1-isocyano-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5H |
InChI Key |
NLYWGZABHMGXNS-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
[C-]#[N+]C1=CC=CC=C1C(F)(F)F |
Synonyms |
Benzene, 1-isocyano-2-(trifluoromethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
1-Isocyanato-2-(trifluoromethyl)benzene
- CAS : 2285-12-3 .
- Molecular Formula: C₈H₄F₃NO.
- Functional Group : Isocyanate (-NCO).
- Key Differences :
1-Azido-2-(trifluoromethyl)benzene
- Functional Group : Azide (-N₃).
- Applications : Used in click chemistry (e.g., CuAAC reactions) to form triazoles, contrasting with isocyanides' role in MCRs .
- Reactivity : Azides are explosive under certain conditions, whereas isocyanides are less hazardous but require careful handling .
1-Ethynyl-4-(trifluoromethyl)benzene
Substituent Position and Electronic Effects
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
- Applications : Derivatization reagent for polyamines in food analysis via HPLC .
- Comparison : The nitro group enhances electrophilicity, making it superior for derivatizing amines compared to isocyanides, which are less reactive toward nucleophiles .
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene
Physicochemical Properties
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